![molecular formula C11H13NO3S2 B14354244 N-{[(2-Phenoxyethyl)sulfanyl]carbonothioyl}glycine CAS No. 90705-48-9](/img/structure/B14354244.png)
N-{[(2-Phenoxyethyl)sulfanyl]carbonothioyl}glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(2-Phenoxyethyl)sulfanyl]carbonothioyl}glycine is a chemical compound with the molecular formula C11H13NO3S2. It is known for its unique structural features, which include a phenoxyethyl group, a sulfanyl group, and a carbonothioyl group attached to a glycine backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2-Phenoxyethyl)sulfanyl]carbonothioyl}glycine typically involves the reaction of 2-phenoxyethanethiol with carbon disulfide and glycine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process. Ensuring the availability of high-purity starting materials and maintaining stringent quality control measures are crucial for industrial-scale synthesis .
化学反应分析
Types of Reactions
N-{[(2-Phenoxyethyl)sulfanyl]carbonothioyl}glycine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonothioyl group can be reduced to form thiols or thioethers.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-{[(2-Phenoxyethyl)sulfanyl]carbonothioyl}glycine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of N-{[(2-Phenoxyethyl)sulfanyl]carbonothioyl}glycine involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter cellular signaling pathways, and affect gene expression. These interactions are mediated through its functional groups, which can form covalent or non-covalent bonds with target molecules .
相似化合物的比较
Similar Compounds
Thiosulfate: Contains a sulfanyl group and is used in various chemical processes.
Phenoxyacetic acid: Shares the phenoxyethyl group and is used in herbicides.
Glycine derivatives: Various glycine derivatives are used in pharmaceuticals and biochemistry.
Uniqueness
N-{[(2-Phenoxyethyl)sulfanyl]carbonothioyl}glycine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
属性
CAS 编号 |
90705-48-9 |
|---|---|
分子式 |
C11H13NO3S2 |
分子量 |
271.4 g/mol |
IUPAC 名称 |
2-(2-phenoxyethylsulfanylcarbothioylamino)acetic acid |
InChI |
InChI=1S/C11H13NO3S2/c13-10(14)8-12-11(16)17-7-6-15-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,16)(H,13,14) |
InChI 键 |
YGFRUNXIQQWPFC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OCCSC(=S)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


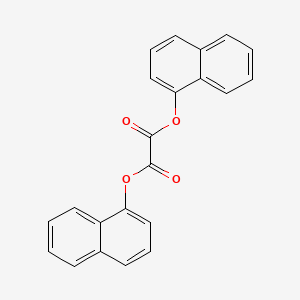
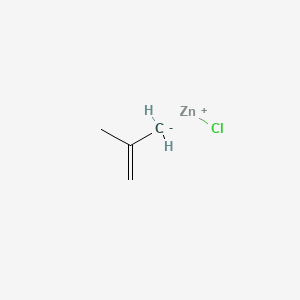
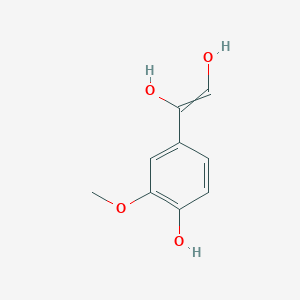
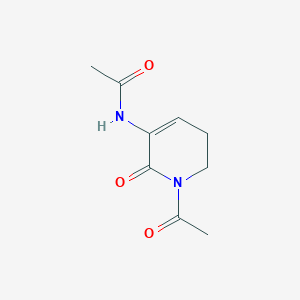
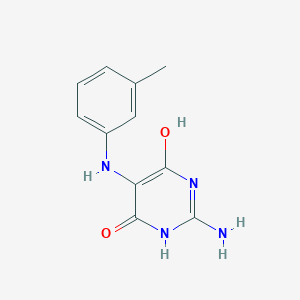
![3-Iodo-2-[(trimethylsilyl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14354202.png)
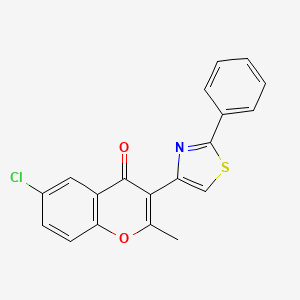
![Acetic acid, [[(phenylamino)thioxomethyl]hydrazono]-](/img/structure/B14354222.png)
![1-Methyl-2-[5-(2-methylhydrazinyl)pentyl]hydrazine;hydrochloride](/img/structure/B14354227.png)
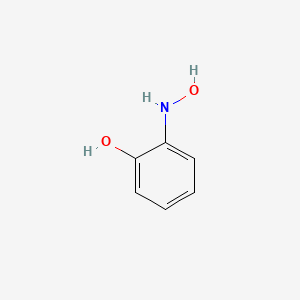
![N-(4-Chlorophenyl)-N'-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea](/img/structure/B14354241.png)
![1-[2-(Hydroxymethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione](/img/structure/B14354246.png)
![N'-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea](/img/structure/B14354249.png)

